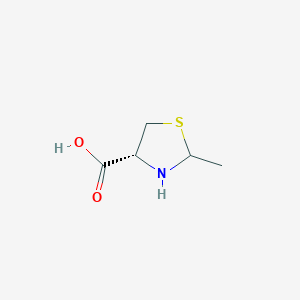

(4R)-2-Methylthiazolidine-4-carboxylic acid

Descripción general

Descripción

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Methylthiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with acetaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazolidine ring in MTCA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

- Conditions : Mild temperatures (20–40°C) in aqueous or organic solvents .

- Products :

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by the ring’s electron-rich environment .

Reduction Reactions

Reduction of MTCA targets the thiazolidine ring, leading to saturated structures:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Conditions : Anhydrous solvents (e.g., THF) at 0–25°C .

- Products :

Key Observation :

Reduction is stereospecific, preserving the (4R)-configuration due to steric hindrance at the chiral center .

Nucleophilic Substitution

The thiazolidine ring acts as a nucleophile in substitution reactions:

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides .

- Conditions : Basic media (e.g., NaOH or Et₃N) to deprotonate the NH group .

- Products :

Example :

Reaction with acetyl chloride yields (4R)-3-acetyl-2-methylthiazolidine-4-carboxylic acid, retaining chirality at C4 .

Ring-Opening and Rearrangement

Acidic or basic conditions induce ring cleavage:

- Acidic Hydrolysis :

- Basic Conditions :

Mechanistic Pathway :

Under acidic conditions, protonation of the nitrogen leads to ring-opening, while bases promote deprotonation and rearrangement .

Reaction Kinetics with Aldehydes

MTCA participates in catalyst-free bioconjugation via thiazolidine formation with aldehydes:

| Aldehyde | Rate Constant (k, min⁻¹) | Conversion after 24h |

|---|---|---|

| Benzaldehyde | 0.0146 | 87% |

| 4-Hydroxybenzaldehyde | 0.0034 | 52% |

| 4-Nitrobenzaldehyde | Insoluble | N/A |

Conditions : Neutral pH (7.4), aqueous buffer with 10% DMSO .

Applications : Efficient coupling with peptides (e.g., CVGVAPG) for ligation .

Bioconjugation and Stability

MTCA’s thiazolidine ring remains stable under physiological pH, enabling applications in:

- Peptide Ligation : Fast conjugation with aldehydes (85% conversion in 1 minute with 5 equivalents of propionaldehyde) .

- Drug Delivery : Prodrug strategies leveraging pH-dependent ring-opening for controlled release .

Stability Profile :

- Half-life : >48 hours at pH 7.4 .

- Degradation : Accelerated in strongly acidic (pH <2) or basic (pH >10) conditions .

Comparative Reactivity

MTCA’s chirality and methyl substitution distinguish it from analogs:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Thiazolidine-4-carboxylic acid | No methyl group | Lower steric hindrance |

| 2-Methylthiazolidine-2,4-dione | Additional ketone group | Enhanced electrophilic reactivity |

Unique Advantage :

The (4R)-configuration enhances stereochemical control in asymmetric synthesis .

Industrial and Synthetic Relevance

- Scale-Up Synthesis : Continuous flow reactors optimize yield (>90%) and purity .

- Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Challenges :

Aplicaciones Científicas De Investigación

Bioconjugation Chemistry

Recent studies have demonstrated the potential of MTCA in bioconjugation reactions, particularly under physiological conditions. A notable research effort showcased a click-type reaction involving thiazolidine products that remain stable without the need for catalysts. The study highlighted the fast formation kinetics of thiazolidine at neutral pH, making it advantageous for catalyst-free bioconjugation applications .

Table 1: Reaction Kinetics of Thiazolidine Formation

| Aldehyde Type | Rate Constant (k) | Conversion Rate after 24 hours |

|---|---|---|

| Benzaldehyde | 0.0146 min⁻¹ | 87% |

| 4-Hydroxybenzaldehyde | 0.0034 min⁻¹ | 52% |

| 4-Nitrobenzaldehyde | Not applicable | Insoluble |

This research indicates that MTCA can facilitate the coupling of peptides and oligonucleotides, enhancing the efficiency of chemical ligation processes .

Biomarker for Ethanol Consumption

MTCA has been identified as a biomarker for ethanol consumption, produced via the reaction between acetaldehyde and cysteine. Its presence in human blood correlates with exposure to ethanol, thus serving as a potential diagnostic tool for assessing alcohol intake and its metabolic effects .

Prodrug Development

MTCA derivatives have been explored as prodrugs for L-cysteine, providing protective effects against acetaminophen-induced hepatotoxicity in animal models. The conversion of thiazolidine derivatives into active cysteine forms demonstrates their potential therapeutic applications in mitigating liver damage caused by toxic substances .

Table 2: Protective Effects of MTCA Derivatives

| Compound | Model Used | Protective Effect |

|---|---|---|

| MTCA Prodrug | Mice | Significant reduction in liver damage |

| Non-derivative Cysteine | Mice | Lesser protective effect |

Skin Care Products

The stability and odor characteristics of MTCA derivatives have led to investigations into their use as skin-whitening agents. Despite challenges with instability, formulations incorporating MTCA have shown promise in cosmetic applications due to their biochemical properties .

Table 3: Cosmetic Application Studies

| Product Type | Stability | Efficacy |

|---|---|---|

| MTCA-based Skin Whitener | Moderate | Promising results in trials |

| Conventional Agents | High | Less effective than MTCA |

Mecanismo De Acción

The mechanism of action of (4R)-2-Methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.

2-Methylthiazolidine-4-carboxylic acid: The non-chiral version of the compound.

Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative without the methyl group.

Uniqueness

(4R)-2-Methylthiazolidine-4-carboxylic acid is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chirality can be crucial in the development of pharmaceuticals, where the orientation of molecules can significantly impact their biological activity.

Actividad Biológica

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral compound that has garnered interest in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring structure, which is crucial for its biological interactions. Its chirality influences its reactivity and binding properties with biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can affect various physiological processes.

- Antioxidant Activity : Thiazolidine derivatives have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Chemopreventive Properties : Research indicates that this compound may play a role in cancer prevention by modulating signaling pathways associated with tumorigenesis.

Case Studies and Experimental Data

-

Antioxidant and Antibacterial Properties :

A study highlighted the synthesis of thiazolidine derivatives, including this compound, demonstrating significant antioxidant and antibacterial activities. These properties are attributed to the compound's ability to scavenge free radicals and inhibit microbial growth . -

Hepatoprotective Effects :

In a study evaluating various thiazolidine derivatives for their protective effects against acetaminophen-induced hepatotoxicity in mice, this compound exhibited notable hepatoprotective effects. The survival rate of treated animals was significantly higher compared to controls, indicating its potential as a therapeutic agent in liver protection . -

Chemoprevention in Lung Cancer Models :

Research involving dietary supplementation of thiazolidine derivatives showed that certain compounds could reduce the incidence of lung tumors induced by carcinogens in animal models. Although specific data on this compound was not provided, its structural analogs demonstrated similar chemopreventive effects .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472049 | |

| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190062-99-8 | |

| Record name | (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.